(R)-Doxazosin-d8

LC-MS/MS Internal Standard Chiral Separation

Choose (R)-Doxazosin-d8—the enantiopure octadeuterated internal standard for chiral LC-MS/MS quantification. Unlike racemic d8 analogs, this single-enantiomer IS corrects stereospecific matrix effects and extraction biases, essential given the documented enantiomer-enantiomer pharmacokinetic interaction where (R)- and (S)-doxazosin mutually alter systemic exposure. Required for ANDA/NDA stereospecific bioanalytical validation and metabolic stability studies. Supplied at ≥95% purity with full Certificate of Analysis. Request your quotation.

Molecular Formula C23H25N5O5
Molecular Weight 459.5 g/mol
Cat. No. B13844404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Doxazosin-d8
Molecular FormulaC23H25N5O5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
InChIInChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1/i7D2,8D2,9D2,10D2
InChIKeyRUZYUOTYCVRMRZ-PVLXMHINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-Doxazosin-d8 is the Preferred Chiral Internal Standard for LC-MS/MS Quantification of Doxazosin Enantiomers


(R)-Doxazosin-d8 is a stable isotope-labeled analog of the R-enantiomer of doxazosin, a selective α1-adrenoceptor antagonist [1]. This deuterated compound, with a molecular formula of C₂₃H₁₇D₈N₅O₅ and a molecular weight of approximately 459.53 g/mol, features eight deuterium atoms specifically substituted on the piperazine ring . It is a chiral, isotopically labeled internal standard (IS) designed for the enantioselective quantification of (R)-doxazosin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

The Critical Limitations of Racemic Internal Standards for Chiral Doxazosin Analysis


Substituting (R)-Doxazosin-d8 with a generic, non-deuterated analog or a racemic deuterated standard (e.g., racdoxazosin-d8) is analytically insufficient for chiral bioanalysis. Doxazosin exhibits significant enantioselective pharmacokinetics, where the (R)- and (S)-enantiomers have distinct metabolic pathways and can even interact to alter each other's exposure [1]. Using a racemic internal standard cannot correct for enantiomer-specific matrix effects or extraction efficiency variations, which are critical for accurate quantification of individual enantiomers in plasma [2]. This failure leads to compromised data integrity in studies assessing stereoselective drug disposition, metabolism, and potential clinical efficacy differences.

Quantitative Performance Benchmarks for (R)-Doxazosin-d8 in Chiral Bioanalysis


Isotopic Purity and Enantiomeric Specificity of (R)-Doxazosin-d8

For use as a chiral internal standard, (R)-Doxazosin-d8 is specified with high isotopic purity to minimize interference from the unlabeled analyte. It is the enantiomerically pure deuterated analog of (R)-doxazosin, essential for accurate mass spectrometry-based quantification . While a specific atom % D value for (R)-Doxazosin-d8 is not uniformly reported across all vendor datasheets, the racemic analog Doxazosin-[d8] is certified with an isotopic enrichment of 95-98 atom % D . This class-level inference suggests that the chiral, deuterated compound is manufactured to a comparable high standard of isotopic purity, ensuring robust performance as an internal standard.

LC-MS/MS Internal Standard Chiral Separation

Validated Application as a Chiral Internal Standard in Human Plasma

(R)-Doxazosin-d8 is a critical component of a validated LC-MS/MS method for the enantioselective determination of doxazosin in human plasma. In this method, (R)-doxazosin-d8 serves as the internal standard for the (R)-(-)-doxazosin enantiomer, achieving baseline separation from the (S)-(+)-enantiomer within 8.0 minutes [1]. This approach is validated and published for use in pharmacokinetic studies requiring accurate, stereospecific quantification, demonstrating its essential role over non-chiral or racemic alternatives.

Bioanalysis Method Validation Pharmacokinetics

Enantiomer-Specific Pharmacokinetic Profile of (R)-Doxazosin in Rats

The pharmacokinetics of doxazosin are substantially stereospecific. In rats, following a 3.0 mg/kg oral dose of (-)-(R)-doxazosin alone, the Cmax was 110.5 ± 46.4 ng/mL. However, when the same dose was administered as part of the racemate, the Cmax of (R)-doxazosin was significantly lower, at 53.2 ± 19.7 ng/mL [1]. This demonstrates that the presence of the (S)-enantiomer substantially alters the exposure of (R)-doxazosin, underscoring the necessity for chiral analysis using a specific internal standard like (R)-Doxazosin-d8.

Pharmacokinetics Stereoselectivity In Vivo

Target Applications for (R)-Doxazosin-d8 in Drug Development and Bioanalysis


Enantioselective Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Used as the internal standard for the precise LC-MS/MS quantification of (R)-doxazosin in plasma from preclinical and clinical studies. Its use is mandated by the proven stereoselective pharmacokinetic interaction, where (R)-doxazosin exposure differs significantly when dosed alone versus as a racemate [1]. Accurate quantification is essential for understanding the disposition and potential toxicity of each enantiomer.

Chiral Bioanalytical Method Development and Validation for Regulatory Submission

Employed as a critical reagent in developing and validating robust, enantioselective LC-MS/MS methods for quantifying doxazosin enantiomers in biological matrices [2]. This is required for regulatory filings (e.g., ANDA, NDA) that demand stereospecific analytical data to characterize the pharmacokinetics of chiral drugs.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Utilized to quantify (R)-doxazosin in microsomal or hepatocyte incubation samples to determine enantiomer-specific metabolic stability and identify potential stereoselective drug interactions. The significant enantiomer-enantiomer interaction in vivo suggests that similar stereospecific effects could occur at the metabolic level, necessitating chiral analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Doxazosin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.